Chloridovanadic acid diethyl ester
Description
Chloridovanadic acid diethyl ester is a vanadium-based organometallic compound characterized by a central vanadium atom coordinated with chloride ligands and esterified with diethyl groups. Vanadium esters are often studied for their redox activity and catalytic properties, particularly in oxidation reactions .
Properties
CAS No. |
1635-99-0 |
|---|---|
Molecular Formula |
C5H12N2O3S |
Molecular Weight |
195.54 g/mol |
IUPAC Name |
ethanol;oxovanadium;hydrochloride |
InChI |
InChI=1S/2C2H6O.ClH.O.V/c2*1-2-3;;;/h2*3H,2H2,1H3;1H;; |
InChI Key |
JQISKFHDRXWPQR-UHFFFAOYSA-N |
SMILES |
CCO.CCO.O=[V].Cl |
Canonical SMILES |
CCO.CCO.O=[V].Cl |
Synonyms |
Chloridovanadic acid diethyl ester |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares chloridovanadic acid diethyl ester with structurally related esters, focusing on molecular properties and applications:
Notes:
- Diethyl phthalate is widely regulated due to endocrine-disrupting properties, contrasting with the less-studied this compound, which may exhibit lower environmental toxicity .
- Methyl cyanoacetate and ethyl cyanoacetate share reactivity in nucleophilic substitutions, but this compound’s vanadium center likely enhances its catalytic versatility in redox reactions .
Reactivity and Catalytic Performance
- Vanadium Coordination : Unlike purely organic esters (e.g., diethyl phthalate), this compound’s vanadium-chloride core enables participation in transition metal-catalyzed reactions, such as epoxidation or sulfoxidation .
- Ester Hydrolysis Stability : Compared to ethanedioic acid diethyl ester , vanadium esters may exhibit greater hydrolytic stability due to stronger metal-oxygen bonds, though this requires experimental validation .
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